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Compound of Interest

Compound Name: Angeloylisogomisin O

Cat. No.: B1150683

Compound: BMS-986165 (Deucravacitinib) Class: Allosteric Tyrosine Kinase 2 (TYK2) Inhibitor
Therapeutic Area: Immune-Mediated Inflammatory Diseases

Introduction Deucravacitinib (BMS-986165) is a first-in-class, oral, selective, and allosteric
inhibitor of tyrosine kinase 2 (TYK2).[1][2] TYKZ2 is an intracellular signaling kinase that
mediates cytokine pathways crucial to the pathogenesis of various immune-mediated diseases.
[1][3] Unlike pan-Janus kinase (JAK) inhibitors that bind to the conserved active site of the
kinase domain, deucravacitinib possesses a unique mechanism, binding to the regulatory
pseudokinase (JH2) domain of TYK2.[2][4] This allosteric inhibition provides exceptional
selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3), which may lead to a
differentiated safety profile.[4][5][6] Deucravacitinib has been approved by the FDA for the
treatment of moderate-to-severe plaque psoriasis and is under investigation for other
conditions such as psoriatic arthritis, lupus, and inflammatory bowel disease.[1][7][8]

Mechanism of Action Deucravacitinib selectively binds to the TYK2 pseudokinase (JH2)
domain, locking the enzyme in an inactive conformation.[2][4] This prevents the receptor-
mediated activation of TYK2, thereby blocking downstream signaling of key pro-inflammatory
cytokines, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type | Interferons (IFNS).
[1][8][9] These cytokines are central to the inflammatory and immune responses underlying
numerous autoimmune disorders.[1] The high selectivity of deucravacitinib is attributed to its
unique binding mode to the less-conserved pseudokinase domain.[4][10]
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Caption: Allosteric inhibition of TYK2 signaling by BMS-986165.
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Quantitative Data Summary

The following tables summarize the key in vitro and in vivo parameters of BMS-986165.

Table 1: In Vitro Potency and Selectivity

Parameter Target/Assay Value Reference
TYK2
Binding Affinity (Ki) Pseudokinase 0.02 nM [51[8]

Domain (JH2)

Enzymatic Inhibition

TYK2 JH2 Domain 1.0 nM [11][12]
(ICs0)
Cellular Inhibition IL-23, IL-12, Type |
2-14 nM [8][11]
(ICs0) IFN Pathways
Selectivity TYK2 vs. JAK1/JAK3 >200-fold [4]

| Selectivity | TYK2 vs. JAK2 | >3000-fold |[4] |

Table 2: Pharmacokinetic and Physicochemical Properties

Parameter Species Value Reference
Terminal Half-Life Human (single
7.9 - 15.0 hours [8]
(t¥2) dose)
Microsomal Stability Human, Mouse, Rat, )
> 120 min [8]
(t%2) Monkey, Dog
N Good (Efflux Ratio
Permeability Caco-2 Assay [8]
~10)
Molecular Formula - C20H22Ns0s3 [8]

| Molecular Weight | - | 425.46 g/mol |[8] |
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Experimental Protocols
Protocol 1: In Vitro Cellular STAT Phosphorylation Assay

This protocol describes a method to quantify the inhibitory effect of BMS-986165 on cytokine-
induced STAT phosphorylation in human immune cells.

Objective: To determine the 1Cso of BMS-986165 by measuring the inhibition of cytokine-
stimulated phosphorylation of specific STAT proteins.

Materials:

e Human peripheral blood mononuclear cells (PBMCs) or relevant human cell lines (e.g., T-
cells, TF-1 cells).[5]

e BMS-986165 (Deucravacitinib).

e Vehicle control (e.g., DMSO).[5]

e Cytokine stimulants: IL-12, IL-23, IFNa, or Thrombopoietin (TPO).[8][10]
e Cell culture medium (e.g., RPMI-1640 with 10% FBS).

¢ Phosphate-Buffered Saline (PBS).

» Fixation/Permeabilization buffers (for flow cytometry).

e Phospho-specific antibodies (e.g., anti-pSTAT3, anti-pSTAT5).[5][10]

e Flow cytometer or ELISA plate reader.

Methodology:

o Cell Preparation: Culture and maintain cells according to standard protocols. Prior to the
assay, harvest cells and resuspend in appropriate assay medium to the desired density (e.qg.,
1 x 10° cells/mL).

o Compound Preparation: Prepare a serial dilution of BMS-986165 in DMSO, followed by a
further dilution in assay medium to achieve the final desired concentrations. Ensure the final
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DMSO concentration is consistent across all wells and does not exceed 0.1%.

Compound Treatment: Add the diluted BMS-986165 or vehicle control to the cell suspension.
Incubate for 1-2 hours at 37°C.

Cytokine Stimulation: Add the specific cytokine stimulant (e.g., IL-12 for pSTAT, TPO for
pPSTAT3) to the cell suspension at a pre-determined optimal concentration (e.g., ECso).[10]
Incubate for a short period (e.g., 15-30 minutes) at 37°C.

Signal Termination: Stop the reaction by immediately fixing the cells (e.g., adding
formaldehyde) or lysing them for biochemical analysis.

Staining and Detection (Flow Cytometry):

o Permeabilize the fixed cells using a permeabilization buffer.

o Incubate cells with a fluorescently-conjugated phospho-specific STAT antibody.
o Wash the cells and acquire data on a flow cytometer.

Data Analysis:

o Gate on the cell population of interest.

o Quantify the median fluorescence intensity (MFI) of the phospho-STAT signal for each
condition.

o Normalize the data to the vehicle control (0% inhibition) and unstimulated control (100%
inhibition).

o Plot the normalized response against the log concentration of BMS-986165 and fit a four-
parameter logistic curve to determine the ICso value.
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Caption: Workflow for the Cellular STAT Phosphorylation Assay.
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Protocol 2: In Vivo Murine Model of IL-23-Induced Skin
Inflammation

This protocol details a common psoriasis-like mouse model used to evaluate the in vivo
efficacy of BMS-986165.[8]

Objective: To assess the dose-dependent efficacy of orally administered BMS-986165 in

reducing IL-23-induced acanthosis (epidermal hyperplasia) and inflammation.[8]

Materials:

6-8 week old mice (e.g., C57BL/6).

Recombinant murine IL-23.

BMS-986165 (Deucravacitinib).

Vehicle for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).[13]

Calipers for ear thickness measurement.

Standard animal housing and husbandry equipment.

Reagents for histology (formalin, paraffin, H&E stain) and qPCR.

Methodology:

Acclimatization: Acclimate mice to the facility for at least one week prior to the start of the
experiment.

Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle, BMS-986165 at
15 mg/kg BID, BMS-986165 at 30 mg/kg BID, positive control).[8]

Disease Induction: On Day 0, and every other day thereafter, administer intradermal
injections of recombinant murine IL-23 into the mouse ear pinna to induce inflammation.

Compound Administration:
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o Prepare fresh formulations of BMS-986165 in the vehicle daily.

o Beginning on Day 0, administer the compound or vehicle via oral gavage twice daily (BID)
for the duration of the study (e.g., 9 days).[8]

Endpoint Monitoring:

o Ear Thickness: Measure the thickness of both ears daily using digital calipers as a primary
indicator of inflammation.

o Clinical Scoring: If applicable, score skin for erythema and scaling.
Terminal Procedures (e.g., Day 9):

o Euthanize mice according to approved institutional guidelines.

o Collect ear tissue for further analysis.

Ex Vivo Analysis:

o Histopathology: Fix a portion of the ear tissue in formalin, embed in paraffin, section, and
stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and
inflammatory cell infiltration.

o Gene Expression: Snap-freeze another portion of the ear tissue for RNA extraction and
subsequent gPCR analysis to measure the expression of inflammatory cytokines (e.g., IL-
17A, 1L-22).[3]

Data Analysis:

o Compare the mean ear thickness between treatment groups using appropriate statistical
tests (e.g., ANOVA).

o Quantify histological scores and gene expression changes relative to the vehicle control
group.

o Determine the dose-dependent reduction in inflammatory parameters.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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